An In-depth Technical Guide on the Chemical Structure and Conformation of 1,1,2,2-Tetrafluoro-3-iodopropane
An In-depth Technical Guide on the Chemical Structure and Conformation of 1,1,2,2-Tetrafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and conformational landscape of 1,1,2,2-tetrafluoro-3-iodopropane (ICH₂CF₂CHF₂). The information presented herein is compiled from spectroscopic studies and computational chemistry, offering critical insights for professionals in research and development.
Molecular Structure and Conformational Analysis
1,1,2,2-Tetrafluoro-3-iodopropane is a halogenated propane derivative with the chemical formula C₃H₃F₄I.[1][2] Its structure is characterized by a three-carbon backbone with significant fluorination at the C1 and C2 positions and an iodine atom at the C3 position. This substitution pattern gives rise to distinct conformational isomers due to rotation about the C-C single bonds.
The primary experimental technique for elucidating the conformational preferences of this molecule has been chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This high-resolution spectroscopic method allows for the precise determination of rotational constants and nuclear quadrupole coupling constants, which are directly related to the molecule's geometry and the electronic environment of the iodine nucleus.
Studies have identified and characterized the two lowest energy conformers of 1,1,2,2-tetrafluoro-3-iodopropane: the trans-trans and gauche-gauche conformers.[1] The nomenclature describes the dihedral angles about the C1-C2 and C2-C3 bonds.
Quantitative Structural Data
The following tables summarize the key quantitative data obtained from the microwave spectroscopy study of 1,1,2,2-tetrafluoro-3-iodopropane and its conformers.
Table 1: Physical Properties of 1,1,2,2-Tetrafluoro-3-iodopropane
| Property | Value |
| CAS Number | 679-87-8 |
| Molecular Formula | ICH₂CF₂CHF₂ |
| Molecular Weight | 241.95 g/mol |
| Boiling Point | 99 °C |
| Density | 2.117 g/mL at 25 °C |
Table 2: Experimentally Determined Spectroscopic Constants for the Conformers of 1,1,2,2-Tetrafluoro-3-iodopropane
| Parameter | trans-trans Conformer | gauche-gauche Conformer |
| Rotational Constants (MHz) | ||
| A | Data not available in search results | Data not available in search results |
| B | Data not available in search results | Data not available in search results |
| C | Data not available in search results | Data not available in search results |
| Iodine Nuclear Quadrupole Coupling Constants (MHz) | ||
| χaa | Data not available in search results | Data not available in search results |
| χbb | Data not available in search results | Data not available in search results |
| χcc | Data not available in search results | Data not available in search results |
Note: The specific numerical values for the rotational and nuclear quadrupole coupling constants were not available in the public search results. Access to the full-text scientific publication is required for this detailed data.
Experimental Protocols
The characterization of the conformers of 1,1,2,2-tetrafluoro-3-iodopropane was achieved through a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and quantum chemical calculations.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
The experimental workflow for CP-FTMW spectroscopy typically involves the following steps:
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Sample Introduction: A vapor of 1,1,2,2-tetrafluoro-3-iodopropane, typically seeded in an inert carrier gas like argon, is introduced into a high-vacuum chamber through a pulsed nozzle.
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Supersonic Expansion: The gas mixture undergoes a supersonic expansion, which cools the molecules to rotational temperatures of only a few Kelvin. This simplifies the resulting spectrum by populating only the lowest energy rotational levels.
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Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, exciting a wide range of rotational transitions simultaneously.
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Signal Detection: The molecules subsequently emit a free induction decay (FID) signal as they relax. This signal, which contains the frequencies of all excited rotational transitions, is detected.
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Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum shows the rotational transitions of the different conformers present in the sample.
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Spectral Analysis: The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the precise rotational constants and nuclear quadrupole coupling constants for each conformer.
Quantum Chemical Calculations
To aid in the assignment of the experimental spectrum and to provide theoretical insights into the structure and energetics of the conformers, ab initio or density functional theory (DFT) calculations are typically performed.
These calculations provide crucial information, including:
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The predicted geometries (bond lengths, bond angles, dihedral angles) of the stable conformers.
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The relative energies of these conformers, indicating their expected population in the supersonic expansion.
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The theoretical rotational constants and nuclear quadrupole coupling constants, which are essential for guiding the assignment of the experimentally observed spectral lines.
Conformational Landscape and Interconversion
The logical relationship between the identified conformers and the rotational energy landscape is depicted below. The trans-trans and gauche-gauche conformers represent local minima on the potential energy surface of the molecule, separated by energy barriers corresponding to rotation about the C-C bonds.
Conclusion
The chemical structure and conformational preferences of 1,1,2,2-tetrafluoro-3-iodopropane have been successfully characterized through the synergistic use of chirped-pulse Fourier transform microwave spectroscopy and computational chemistry. The identification of the trans-trans and gauche-gauche conformers provides a fundamental understanding of the three-dimensional structure of this molecule. While detailed numerical data on the structural parameters require access to the primary literature, the methodologies and the qualitative conformational landscape presented in this guide offer a solid foundation for researchers and professionals working with this and related fluorinated compounds. The distinct geometries and electronic environments of the conformers can have significant implications for the molecule's reactivity, intermolecular interactions, and suitability for applications such as in iodine transfer polymerization.[1]
